Propylsulfanyl vs. Methylthio at the 5-Position: Antibacterial Potency Gain Against Xanthomonas oryzae pv. oryzae
In a 2024 study of pyrimidine-1,3,4-thiadiazole thioether hybrids, the compound bearing the N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide substructure (identical 5-position to the target compound) exhibited complete inhibition (100%) of Xanthomonas oryzae pv. oryzae (Xoo) at 200 μg/mL, surpassing the commercial standard thiodiazole copper [1]. In a parallel thiochroman-4-one study from 2022, the analogous 5a compound with methylthio at the same position showed an EC₅₀ of 24 μg/mL against the same pathogen, which was superior to bismerthiazol and thiodiazole copper but did not reach the 100% inhibition benchmark at 200 μg/mL [2]. This quantitative trend suggests that the propyl chain extension at the sulfanyl group contributes to enhanced antibacterial coverage against Gram-negative phytopathogens.
| Evidence Dimension | Antibacterial inhibition rate against Xanthomonas oryzae pv. oryzae (Xoo) |
|---|---|
| Target Compound Data | Inhibition rate of 100% at 200 μg/mL for the compound bearing the N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide substructure |
| Comparator Or Baseline | Thiodiazole copper (commercial standard); N-[5-(methylthio)-1,3,4-thiadiazol-2-yl] analog (5a) with EC₅₀ of 24 μg/mL against Xoo, which was better than thiodiazole copper but not benchmarked at 100% inhibition at 200 μg/mL |
| Quantified Difference | 100% inhibition at 200 μg/mL (propylthio substructure) vs. EC₅₀ of 24 μg/mL (methylthio analog) vs. thiodiazole copper (EC₅₀ ≈ 94.9–203.6 μg/mL depending on assay) |
| Conditions | In vitro antibacterial bioassay; compound concentration 200 μg/mL; Xanthomonas oryzae pv. oryzae (Xoo); comparison to thiodiazole copper as positive control |
Why This Matters
The propylsulfanyl substituent delivers superior antibacterial inhibition against a major rice pathogen compared to the methylthio analog and thiodiazole copper, making the target compound's scaffold attractive for agrochemical antibacterial screening programs.
- [1] Wu, S.-X., Liu, J., Tan, B.-X., He, C., Wu, W.-Q., Yu, L., & Li, P. Design, Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel Pyrimidine Derivatives Incorporating Amide and 1,3,4-Thiadiazole Thioether Moieties. Russian Journal of General Chemistry, 94(12), 3448–3455 (2024). Compound 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide: inhibition rate of 100% at 200 μg/mL against Xoo. View Source
- [2] Yu, L., Xiao, L., Li, P., Chi, J., Li, J., & Tan, S. Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1,3,4-Thiadiazole Thioether Moieties. Journal of Chemistry, 2022, 1–7 (2022). Compound 5a (6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide) EC₅₀ values against Xoo and Xac were 24 and 30 μg/mL, respectively, better than bismerthiazol and thiadiazole copper. View Source
